Nampt-IN-1

Description

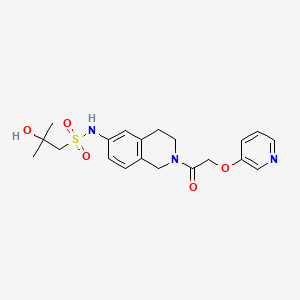

Structure

3D Structure

Propriétés

IUPAC Name |

2-hydroxy-2-methyl-N-[2-(2-pyridin-3-yloxyacetyl)-3,4-dihydro-1H-isoquinolin-6-yl]propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O5S/c1-20(2,25)14-29(26,27)22-17-6-5-16-12-23(9-7-15(16)10-17)19(24)13-28-18-4-3-8-21-11-18/h3-6,8,10-11,22,25H,7,9,12-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHSCLARESIWBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CS(=O)(=O)NC1=CC2=C(CN(CC2)C(=O)COC3=CN=CC=C3)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Nampt-IN-1 (LSN3154567): A Technical Whitepaper on its Discovery, Synthesis, and Biological Characterization

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the novel Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor, Nampt-IN-1, also known as LSN3154567. It details the discovery, mechanism of action, and biological evaluation of this potent and selective inhibitor, intended for professionals in the fields of oncology, metabolic diseases, and drug development.

Introduction: The Rationale for Targeting NAMPT

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions and a substrate for various signaling enzymes like PARPs and sirtuins.[1] Many cancer cells exhibit a heightened metabolic rate and increased reliance on the NAD+ salvage pathway to sustain their rapid proliferation and survival.[1] Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in this salvage pathway, catalyzing the conversion of nicotinamide to nicotinamide mononucleotide (NMN).[1] This dependency makes NAMPT a compelling therapeutic target for cancer treatment.

This compound (LSN3154567) emerged from discovery efforts to identify potent and selective NAMPT inhibitors with an improved safety profile, particularly concerning the on-target toxicities of retinal and hematological adverse effects observed with earlier-generation inhibitors.

Synthesis and Chemical Properties

While a detailed, step-by-step synthesis protocol for this compound (LSN3154567) is not publicly available in the reviewed literature, its chemical structure is known to be 2-hydroxy-2-methyl-N-{2-[(pyridin-3-yloxy)acetyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}propane-1-sulfonamide. The synthesis of structurally related sulfonamide and pyridine-ether containing compounds often involves multi-step sequences.

A plausible synthetic approach, based on general principles of organic chemistry and published syntheses of similar scaffolds, would likely involve the following key steps:

-

Preparation of the Tetrahydroisoquinoline Core: Synthesis of the substituted 1,2,3,4-tetrahydroisoquinoline scaffold would be a crucial initial phase.

-

Sulfonamide Formation: Coupling of a suitable sulfonating agent with the amino group of the tetrahydroisoquinoline.

-

Amide Bond Formation: Acylation of the secondary amine within the tetrahydroisoquinoline ring with a pyridin-3-yloxy)acetyl moiety.

Further optimization of reaction conditions, including catalysts, solvents, and temperature control, would be necessary to achieve a high-yield and pure final product.

Biological Activity and Data Presentation

This compound is a highly potent inhibitor of the NAMPT enzyme. Its biological activity has been characterized through a series of in vitro and in vivo studies, the results of which are summarized below.

In Vitro Activity

| Parameter | Value | Cell Lines / Conditions | Reference |

| NAMPT Enzymatic Inhibition (IC50) | 3.1 nM | Purified NAMPT enzyme | |

| Cellular NAD+ Depletion (IC50) | 1.8 nM | HCT116 cells | |

| Antiproliferative Activity (IC50) | 8.9 nM | HCT116 cells | |

| Antiproliferative Activity | Potent activity against a broad range of cancer cell lines | Various cancer cell lines |

In Vivo Pharmacokinetics and Efficacy

| Parameter | Value | Species / Model | Reference |

| Oral Bioavailability | 39% | Mice | |

| Peak Plasma Concentration (Cmax) | 57 nM (at 0.25 hours) | 2 mg/kg oral dose in mice | |

| Plasma Exposure | 195 nM*hour | 2 mg/kg oral dose in mice | |

| Terminal Elimination Half-life (t1/2) | 2.76 hours | Intravenous dose in mice | |

| Hepatic Clearance | 158.73 mL/min/kg | Intravenous dose in mice | |

| Volume of Distribution (Vd) | 7.1 L/kg | Intravenous dose in mice | |

| Target Engagement (TED50) | 2.0 mg/kg | Dose-dependent inhibition of NAD+ formation | |

| Tumor Growth Inhibition | Robust efficacy in multiple tumor models | NCI-H1155, Namalwa, and HT-1080 xenograft models |

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of NAMPT. This inhibition disrupts the NAD+ salvage pathway, leading to a rapid depletion of intracellular NAD+ levels.

dot

Caption: Mechanism of action of this compound in cancer cells.

The depletion of NAD+ has several downstream consequences:

-

Inhibition of NAD+-dependent enzymes: Critical cellular processes that rely on enzymes like PARPs (involved in DNA repair) and sirtuins (involved in gene regulation and metabolism) are impaired.

-

Disruption of Cellular Metabolism: Glycolysis, the central pathway for energy production in many cancer cells, is highly dependent on NAD+. Inhibition of NAMPT leads to a bottleneck in glycolysis, further stressing the cancer cells.

-

Induction of Apoptosis: The culmination of metabolic stress and impaired DNA repair mechanisms triggers programmed cell death (apoptosis) in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

NAMPT Enzymatic Assay

This assay quantifies the inhibitory activity of this compound against purified NAMPT enzyme.

Materials:

-

Recombinant human NAMPT enzyme

-

Nicotinamide (NAM)

-

Phosphoribosyl pyrophosphate (PRPP)

-

ATP

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2)

-

Detection reagents (e.g., a coupled enzyme system to measure NMN production)

-

96-well microplates

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute further in assay buffer.

-

Add a fixed amount of NAMPT enzyme to each well of a 96-well plate, except for the negative control wells.

-

Add the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15-30 minutes).

-

Initiate the enzymatic reaction by adding a mixture of the substrates (NAM, PRPP, and ATP).

-

Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).

-

Stop the reaction and add the detection reagents according to the manufacturer's protocol.

-

Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

dot

Caption: Workflow for the NAMPT enzymatic assay.

Cellular Antiproliferation Assay

This assay determines the effect of this compound on the growth and viability of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with FBS)

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

-

Incubator (37°C, 5% CO2)

-

Plate reader (luminometer or spectrophotometer)

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the existing medium from the cell plates and add the medium containing the various concentrations of this compound or vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal development.

-

Measure the signal (luminescence or absorbance) using the appropriate plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Tumor Xenograft Study

This study evaluates the antitumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for tumor implantation

-

This compound formulation for oral or intravenous administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal housing and care facilities compliant with ethical guidelines

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., once or twice daily by oral gavage).

-

Measure tumor volume and body weight regularly (e.g., twice weekly) using calipers.

-

Continue treatment for a specified duration or until tumors in the control group reach a predetermined size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

-

Calculate tumor growth inhibition (TGI) and assess the statistical significance of the results.

References

An In-depth Technical Guide to the Mechanism of Action of Nampt-IN-1 in Cancer Cells

This guide provides a comprehensive overview of the molecular mechanisms through which Nampt-IN-1 exerts its anti-cancer effects. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: Targeting NAD+ Metabolism in Oncology

Nicotinamide adenine dinucleotide (NAD+) is a vital coenzyme in a multitude of cellular functions, including redox reactions essential for energy metabolism, DNA repair, and gene expression.[1] Cancer cells, with their high metabolic and proliferative rates, have an increased demand for NAD+.[2][3] To meet this demand, many cancer types upregulate the NAD+ salvage pathway, where nicotinamide is recycled back into NAD+.[3]

The rate-limiting enzyme in this critical pathway is Nicotinamide Phosphoribosyltransferase (NAMPT).[2][4] Overexpression of NAMPT is observed in various malignancies, including colorectal, ovarian, and prostate cancers, and often correlates with increased tumor aggressiveness and poorer prognosis.[2][5][6] This dependency makes NAMPT a compelling therapeutic target in oncology.[7] this compound (also known as LSN3154567) is a potent and selective small-molecule inhibitor of NAMPT, designed to exploit this metabolic vulnerability in cancer cells.[8]

Core Mechanism of Action: Inhibition of NAMPT and NAD+ Depletion

The primary mechanism of action of this compound is the direct and potent inhibition of the NAMPT enzyme.[8] NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[9] NMN is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).[6][10] By blocking NAMPT, this compound effectively halts the NAD+ salvage pathway, leading to a rapid and severe depletion of the intracellular NAD+ pool.[11] This disruption of NAD+ homeostasis is the central event that triggers the downstream anti-tumor effects.

References

- 1. benchchem.com [benchchem.com]

- 2. oaepublish.com [oaepublish.com]

- 3. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]

In-Depth Technical Guide to the Structure-Activity Relationship of Nampt-IN-1 Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of analogues of Nampt-IN-1, a potent and selective inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). This document delves into the core chemical scaffold of this compound, detailing the impact of structural modifications on its inhibitory activity. It also includes detailed experimental protocols for key biological assays and visual representations of relevant signaling pathways and experimental workflows to support drug discovery and development efforts targeting NAMPT.

Introduction to NAMPT and this compound

Nicotinamide Phosphoribosyltransferase (NAMPT) is a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. This pathway is critical for maintaining cellular NAD+ levels, which are essential for a variety of cellular processes, including energy metabolism, DNA repair, and signaling. In many cancers, NAMPT is overexpressed to meet the high metabolic demands of rapidly proliferating cells, making it an attractive target for anticancer drug development.

This compound (also known as LSN3154567) is a potent and selective inhibitor of NAMPT with a reported IC50 of 3.1 nM.[1][2][3] Its chemical structure is 2-hydroxy-2-methyl-N-{2-[(pyridin-3-yloxy)acetyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}propane-1-sulfonamide.[2] The discovery of this compound has spurred interest in developing analogues with improved potency, selectivity, and pharmacokinetic properties. Understanding the structure-activity relationship of these analogues is crucial for the rational design of next-generation NAMPT inhibitors.

Core Structure and Structure-Activity Relationship (SAR)

Data Presentation: Quantitative Data on this compound and Related Analogues

Due to the limited publicly available data on a systematic series of this compound analogues, the following table focuses on the key inhibitory data for this compound itself and highlights hypothetical modifications and their likely impact based on the SAR of other NAMPT inhibitors.

| Compound ID | Modification from this compound | NAMPT IC50 (nM) | Notes |

| This compound (LSN3154567) | - | 3.1 | Potent and selective NAMPT inhibitor.[1][2][3] |

| Analogue 1 (Hypothetical) | Substitution on the pyridine ring | Variable | Modifications to the pyridine ring, a key pharmacophore in many NAMPT inhibitors, would likely have a significant impact on potency. Electron-donating or -withdrawing groups could alter binding interactions within the active site. |

| Analogue 2 (Hypothetical) | Alteration of the ether linkage | Likely decrease in potency | The ether linkage positions the pyridine ring optimally. Its replacement with other functionalities (e.g., amine, thioether) would change the geometry and likely reduce activity. |

| Analogue 3 (Hypothetical) | Modification of the tetrahydroisoquinoline core | Variable | The tetrahydroisoquinoline acts as a central scaffold. Substitutions on this ring system could influence solubility, metabolic stability, and binding orientation. |

| Analogue 4 (Hypothetical) | Replacement of the sulfonamide group | Likely variable | The sulfonamide group is a key hydrogen bond donor/acceptor. Its replacement with other hydrogen-bonding moieties (e.g., amide, urea) could maintain or alter potency depending on the specific group and its orientation. |

| Analogue 5 (Hypothetical) | Modification of the isopropylsulfonamide moiety | Variable | The 2-hydroxy-2-methylpropane group contributes to solubility and may have specific interactions. Altering its size or polarity could impact both pharmacokinetic and pharmacodynamic properties. |

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of NAMPT inhibitors. Below are protocols for key experiments typically cited in the characterization of compounds like this compound and its analogues.

Biochemical NAMPT Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified NAMPT.

Principle: The assay measures the production of nicotinamide mononucleotide (NMN), the product of the NAMPT-catalyzed reaction, which is then converted to NAD+. The amount of NAD+ is determined using a coupled enzymatic reaction that generates a fluorescent or colorimetric signal.

Materials:

-

Purified recombinant human NAMPT enzyme

-

Nicotinamide (NAM)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

Adenosine triphosphate (ATP)

-

NMN adenylyltransferase (NMNAT)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Glucose-6-phosphate (G6P)

-

Resazurin

-

Diaphorase

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Test compounds (e.g., this compound analogues)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add a solution containing the NAMPT enzyme to each well.

-

Initiate the reaction by adding a substrate mixture containing NAM, PRPP, and ATP.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent containing NMNAT, G6PDH, G6P, resazurin, and diaphorase.

-

Incubate the plate at 37°C for a further period (e.g., 30 minutes) to allow for signal development.

-

Measure the fluorescence (Excitation: ~540 nm, Emission: ~590 nm) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular NAD+ Depletion Assay

This assay measures the effect of NAMPT inhibitors on intracellular NAD+ levels in cancer cell lines.

Principle: Cells are treated with the test compound, and the intracellular NAD+ concentration is measured using a commercially available NAD/NADH assay kit or by LC-MS.

Materials:

-

Cancer cell line of interest (e.g., A2780, HCT116)

-

Cell culture medium and supplements

-

Test compounds

-

NAD/NADH assay kit or access to LC-MS instrumentation

-

Cell lysis buffer

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).

-

Lyse the cells using the appropriate lysis buffer.

-

Determine the NAD+ concentration in the cell lysates according to the manufacturer's protocol for the NAD/NADH assay kit or by following established LC-MS methods.

-

Normalize the NAD+ levels to the total protein concentration in each well.

-

Calculate the percent NAD+ depletion relative to untreated control cells and determine the EC50 value.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: NAMPT signaling pathway and the mechanism of action of this compound analogues.

Caption: Experimental workflow for the SAR study of this compound analogues.

Conclusion

This compound serves as a highly potent and selective lead compound for the development of novel anticancer therapeutics targeting the NAMPT enzyme. While detailed SAR data for a broad series of its analogues are not extensively published, the core scaffold presents multiple opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols and workflows outlined in this guide provide a robust framework for the systematic evaluation of new this compound analogues. Future research focused on the targeted modification of the pyridin-3-yloxy acetyl, tetrahydroisoquinoline, and sulfonamide moieties will be critical in advancing our understanding of the SAR for this promising class of NAMPT inhibitors and in the development of clinically successful drug candidates.

References

Nampt-IN-1: A Technical Guide to its Application as a Chemical Probe for NAD+ Metabolism

Introduction

Nicotinamide Adenine Dinucleotide (NAD+) is a fundamental coenzyme in a vast array of cellular processes, including energy metabolism, DNA repair, and cell signaling.[1][2] In mammalian cells, NAD+ is primarily synthesized through the salvage pathway, where the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) serves as the rate-limiting step.[3][4] This pathway recycles nicotinamide (NAM) back into NAD+.[2] Due to their high metabolic rate and reliance on NAD+-dependent enzymes like PARPs and sirtuins, many cancer cells exhibit an overexpression of NAMPT, making it a compelling therapeutic target.[5][6]

Nampt-IN-1 (also known as LSN3154567) is a potent and selective small-molecule inhibitor of NAMPT.[7] Its high specificity and robust activity in both cellular and whole-organism models make it an invaluable chemical probe for dissecting the roles of the NAMPT-mediated NAD+ salvage pathway. This guide provides a comprehensive overview of this compound, including its quantitative biochemical and pharmacological data, detailed experimental protocols for its use, and visualizations of the key pathways and workflows involved in its characterization.

Data Presentation: Quantitative Analysis of this compound

The efficacy and selectivity of a chemical probe are defined by its quantitative characteristics. The following tables summarize the key in vitro and in vivo data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 | Notes |

|---|---|---|---|

| Purified Human NAMPT | Biochemical Assay | 3.1 nM | Demonstrates high-potency inhibition of the primary target.[7] |

| CSF1R | Kinase Panel Screen | ~0.84 µM | Shows significantly lower potency against this off-target kinase, indicating good selectivity.[7] |

| >100 Human Kinases | Kinase Panel Screen | ≥1 µM | No significant activity observed against a broad panel of kinases, confirming high selectivity.[7] |

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | Route | Dose | Value |

|---|---|---|---|

| Peak Plasma Concentration (Cmax) | Oral | 2 mg/kg | 57 nM (at 0.25 hours)[7] |

| Plasma Exposure (AUC) | Oral | 2 mg/kg | 195 nM*hour[7] |

| Oral Bioavailability | - | 2 mg/kg | 39%[7] |

| Hepatic Clearance | Intravenous | 2 mg/kg | 158.73 mL/min/kg[7] |

| Volume of Distribution (Vd) | Intravenous | 2 mg/kg | 7.1 L/kg[7] |

| Terminal Elimination Half-life (t1/2) | Intravenous | 2 mg/kg | 2.76 hours[7] |

Table 3: In Vivo Efficacy and Toxicology of this compound

| Species | Dose | Effect | Plasma Exposure (AUC) |

|---|---|---|---|

| Mouse | 2.0 mg/kg (oral) | Estimated TED50 for NAD+ inhibition.[7] | Not specified |

| Rat | 20, 40, 80 mg/kg (4 days) | No apparent retinopathy; hematological toxicities observed.[7] | 8,974, 18,061, and 38,327 nM*h[7] |

| Dog | 1 mg/kg | Less pronounced retinal degeneration.[7] | 1,483 nM*h[7] |

| Dog | 2.5 mg/kg | Retinal toxicity (degeneration of the outer nuclear layer).[7] | 2,468 nM*h[7] |

Visualizations: Pathways and Workflows

Diagrams created using Graphviz DOT language to illustrate key concepts.

Caption: NAMPT-mediated NAD+ salvage pathway and its inhibition by this compound.

Caption: General workflow for an in vitro coupled NAMPT enzyme inhibition assay.

Caption: Workflow for measuring intracellular NAD+ levels after this compound treatment.

Experimental Protocols

Detailed methodologies are critical for the successful application of a chemical probe.

Protocol 1: In Vitro NAMPT Enzyme Inhibition Assay (Coupled Assay)

This protocol measures NAMPT activity by coupling the production of NAD+ to a reaction where a dehydrogenase uses NAD+ to generate a fluorescent or colorimetric signal.[8][9]

Materials:

-

Recombinant human NAMPT enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Substrates: Nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP), ATP

-

Coupling Enzymes: NMN adenylyltransferase (NMNAT), Alcohol Dehydrogenase (ADH)

-

ADH Substrate: Ethanol

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well or 384-well microplates (black, clear bottom for fluorescence)

-

Plate reader capable of measuring fluorescence (Ex/Em ~340/460 nm for NADH)

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.

-

Reaction Setup: To each well of the microplate, add:

-

Assay Buffer

-

Diluted this compound or vehicle (for positive and negative controls)

-

Diluted recombinant NAMPT enzyme (omit for negative control/blank wells)

-

-

Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Prepare a "Substrate Master Mix" containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol in assay buffer. Add this master mix to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 60-120 minutes, protected from light.

-

Measurement: Read the fluorescence on a plate reader.

-

Data Analysis: Subtract the background fluorescence (negative control) from all wells. Plot the percent inhibition (relative to the positive control) against the logarithm of this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular NAD+ and ATP Level Measurement

This protocol describes the quantification of intracellular NAD+ and ATP following treatment with this compound to assess its on-target effect in a cellular context.[7][10]

Materials:

-

Cancer cell line of interest (e.g., A2780, HT-1080)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Extraction Solvent (e.g., ice-cold 0.5 M perchloric acid or 80% methanol)

-

Neutralization Buffer (e.g., 2 M K2CO3)

-

Quantification method: LC-MS/MS or commercial assay kits (e.g., NAD/NADH-Glo™, CellTiter-Glo®)

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight.

-

Treatment: Treat cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) and a vehicle control (DMSO) for a predetermined time course (e.g., 4, 8, 24, 48 hours).

-

Metabolite Extraction:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add ice-cold extraction solvent to each well and incubate on ice for 10-15 minutes.

-

Scrape the cells and collect the cell lysate into microcentrifuge tubes.

-

-

Sample Processing:

-

Centrifuge the lysates at high speed (e.g., 14,000 rpm for 10 min at 4°C) to pellet protein and cell debris.

-

Collect the supernatant containing the metabolites. If using an acidic extraction, neutralize the samples with neutralization buffer.

-

-

Quantification:

-

For LC-MS/MS: Analyze the supernatant according to an established mass spectrometry protocol for NAD+ and ATP quantification. Generate a standard curve with known concentrations of NAD+ and ATP to quantify the levels in the samples.

-

For Commercial Kits: Follow the manufacturer's protocol to measure NAD+ and ATP levels, typically based on luminescence.

-

-

Data Analysis: Normalize the metabolite levels to the total protein content or cell number in a parallel plate. Express the results as a percentage of the vehicle-treated control.

Protocol 3: Antiproliferative Assay

This assay determines the effect of this compound on cancer cell viability and proliferation.[7]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

Nicotinic Acid (NA) solution (for rescue experiments)

-

Cell viability reagent (e.g., Resazurin, CellTiter-Glo®, CyQUANT™)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in 96-well plates and allow them to attach overnight.

-

Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

For rescue experiments, prepare a parallel set of dilutions in medium supplemented with 10 µM Nicotinic Acid.[7]

-

Add the drug solutions to the cells. Include vehicle-only and medium-only controls.

-

-

Incubation: Incubate the plates for 72-96 hours at 37°C and 5% CO2.

-

Viability Assessment: Add the chosen cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Measurement: Read the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the percent viability against inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value. Compare the potency of this compound in the absence and presence of nicotinic acid to confirm that its antiproliferative effect is due to inhibition of the NAMPT salvage pathway.

References

- 1. NAD+ salvage pathway in cancer metabolism and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Nicotinamide phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 5. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) as a therapeutic strategy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Cancer Therapy: An In-depth Guide to the Early-Stage Development of Novel NAMPT Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted cancer therapies has illuminated numerous molecular pathways critical for tumor survival and proliferation. Among these, the NAD⁺ salvage pathway, and its rate-limiting enzyme, nicotinamide phosphoribosyltransferase (NAMPT), has emerged as a compelling target. Overexpression of NAMPT is a hallmark of various malignancies, including breast, ovarian, prostate, and colorectal cancers, rendering cancer cells highly dependent on this pathway for their heightened metabolic and DNA repair needs.[1][2] This dependency presents a therapeutic window for NAMPT inhibitors, a class of drugs with significant anti-tumor potential.[1] This technical guide provides a comprehensive overview of the early-stage development of novel NAMPT inhibitors, summarizing key preclinical data, detailing essential experimental protocols, and visualizing the intricate signaling and experimental workflows.

The NAMPT Signaling Axis: A Critical Hub in Cancer Cell Metabolism

NAMPT plays a pivotal role in the cellular economy by catalyzing the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a direct precursor to the essential coenzyme NAD⁺.[3] NAD⁺ is indispensable for a myriad of cellular processes, including ATP production through glycolysis and oxidative phosphorylation, DNA repair via PARP enzymes, and gene regulation by sirtuins.[3][4] Cancer cells, with their accelerated metabolism and high rates of DNA damage, exhibit an insatiable appetite for NAD⁺, making them particularly vulnerable to the depletion induced by NAMPT inhibitors.[4][5] Inhibition of NAMPT leads to a catastrophic decline in intracellular NAD⁺ levels, triggering a cascade of events including metabolic collapse, cell cycle arrest, and ultimately, apoptotic cell death.[1][6]

A Landscape of Novel NAMPT Inhibitors: Preclinical Potency

The quest for clinically effective NAMPT inhibitors has led to the development of several novel chemical scaffolds beyond the initial discoveries of FK866 and CHS828.[1][2] These next-generation inhibitors often exhibit improved potency, selectivity, and pharmacokinetic profiles. The following tables summarize the in vitro anti-proliferative activity of selected novel NAMPT inhibitors across various cancer cell lines.

Table 1: In Vitro Activity of Novel NAMPT Inhibitors

| Inhibitor | Cancer Type | Cell Line | IC50 | Citation |

| OT-82 | Hematopoietic Malignancies | Various | 2.89 ± 0.47 nM | [1] |

| Non-Hematopoietic Tumors | Various | 13.03 ± 2.94 nM | [1] | |

| KPT-9274 | Renal Cell Carcinoma | Caki-1 | 0.6 µM | [1][2] |

| Renal Cell Carcinoma | 786-O | 0.57 µM | [1][2] | |

| A1293201 | Prostate Cancer | PC3 | 55.7 nM | [1] |

| Compound 20 (Dual NAMPT/HDAC) | Colon Cancer | HCT116 | Potent (nanomolar range) | [1][2] |

| STF-118804 | Acute Lymphoblastic Leukemia | MV4-11 | Potent (nanomolar range) | [7] |

| A4276 | Gastric Cancer | HGC27 | Potent (nanomolar range) | [8] |

| LSN3154567 | Ovarian Cancer | A2780 | Potent (nanomolar range) | [9] |

Table 2: Enzymatic Inhibition of Novel NAMPT Inhibitors

| Inhibitor | Target | IC50 | Citation |

| KPT-9274 | NAMPT | ~0.12 µM | [1][2] |

| Compound 20 (Dual NAMPT/HDAC) | NAMPT | 2 nM | [1][2] |

| LSN3154567 | Purified NAMPT | 3.1 nmol/L | [9] |

| A4276 | Purified NAMPT | 492 nM | [8] |

Charting the Course: Experimental Protocols for Inhibitor Development

The successful development of novel NAMPT inhibitors hinges on robust and reproducible experimental methodologies. Below are detailed protocols for key in vitro assays used in the screening and characterization of these compounds.

Protocol 1: In Vitro NAMPT Enzymatic Activity Assay (Fluorometric)

This coupled-enzyme assay measures the production of NAD⁺, which is then used to generate a fluorescent signal.[10][11][12]

Materials:

-

Recombinant human NAMPT enzyme

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

Substrates: Nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP), ATP

-

Coupling enzymes: NMNAT, alcohol dehydrogenase (ADH)

-

Detection reagents: Resazurin, diaphorase (or a commercial NAD/NADH detection kit)

-

96-well black microplates

-

Microplate reader with fluorescence detection (Ex/Em = 340/460 nm for NADH or as per kit instructions)[12]

Procedure:

-

Reagent Preparation: Prepare stock solutions of the test inhibitor in a suitable solvent (e.g., 10 mM in DMSO). Prepare working solutions of NAM, PRPP, and ATP in assay buffer.[10]

-

Assay Plate Setup:

-

Add assay buffer to all wells of a 96-well plate.

-

Add serially diluted test inhibitor or vehicle control (e.g., DMSO) to the respective wells.

-

Add recombinant NAMPT enzyme to all wells except for the "No Enzyme" control wells. Add assay buffer to the "No Enzyme" wells.[10]

-

-

Initiate the Reaction: Start the reaction by adding a substrate mix containing NAM, PRPP, and ATP to all wells.[10]

-

Incubation: Incubate the plate at 37°C for 60 minutes.[10]

-

Detection: Add a master mix of the coupling enzymes and detection reagents to all wells. Incubate the plate at 37°C for 30 minutes, protected from light.[10]

-

Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

Protocol 2: Cell-Based Viability Assay

This assay determines the cytotoxic effect of NAMPT inhibitors on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Test NAMPT inhibitor

-

96-well clear cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin-based assays)[7][8]

-

Luminometer or spectrophotometer

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the NAMPT inhibitor for 72 hours.[8] Include a vehicle-only control.

-

Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure luminescence or absorbance using a plate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.

Visualizing the Path Forward: A Standardized Experimental Workflow

A systematic approach is paramount in the discovery and preclinical development of novel NAMPT inhibitors. The following workflow outlines the key stages, from initial screening to in vivo efficacy studies.

Future Directions and Concluding Remarks

The development of novel NAMPT inhibitors represents a promising frontier in oncology. While early clinical trials of first-generation inhibitors were hampered by dose-limiting toxicities, the current wave of research is focused on developing compounds with improved therapeutic indices.[1][13] Strategies such as combination therapies, the development of dual-target inhibitors, and antibody-drug conjugates are being actively explored to enhance anti-tumor efficacy and mitigate adverse effects.[1][8][14] Furthermore, the identification of predictive biomarkers, such as the expression status of nicotinic acid phosphoribosyltransferase (NAPRT1), which is involved in an alternative NAD⁺ synthesis pathway, will be crucial for patient stratification and realizing the full clinical potential of NAMPT inhibition.[8][15][16] The continued dedication of researchers and drug developers in this field holds the promise of delivering a new class of effective and targeted therapies for a wide range of cancers.

References

- 1. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]

- 2. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NAMPT overexpression induces cancer stemness and defines a novel tumor signature for glioma prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oaepublish.com [oaepublish.com]

- 6. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. benchchem.com [benchchem.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Screening for Novel NAMPT Inhibitor Scaffolds: A Technical Guide

Introduction

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, which is critical for cellular metabolism, DNA repair, and signaling. In many cancers, NAMPT is overexpressed, making it an attractive therapeutic target. The inhibition of NAMPT depletes cellular NAD+ levels, leading to an energy crisis and ultimately cell death in cancer cells that are highly dependent on this pathway. This guide provides an in-depth overview of the in silico screening process for identifying novel NAMPT inhibitor scaffolds, from initial computational screening to experimental validation.

Data Presentation: Potency of Known NAMPT Inhibitors

The following tables summarize the in vitro and cell-based potency of several well-characterized NAMPT inhibitors. This data provides a benchmark for the evaluation of newly discovered compounds.

Table 1: In Vitro Enzymatic Inhibition of NAMPT

| Compound | NAMPT IC50 (nM) | Reference(s) |

| FK866 | < 25 | [1] |

| CHS-828 (GMX1778) | < 25 | [2][3][4] |

| OT-82 | Not specified | [5][6] |

| Compound 11 | 5 | [7] |

| Compound 13 | ~3 | [7] |

| A1293201 | Not specified | |

| MS7 | 0.93 | [8] |

| MS0 | 9.87 ± 1.15 | [8] |

Table 2: Cell-Based Antiproliferative Activity of NAMPT Inhibitors

| Compound | Cell Line | IC50 (nM) | Reference(s) |

| CHS-828 (GMX1778) | A2780 | 1 | [2] |

| A2780 | 5 | [2] | |

| OT-82 | MV4-11 | 2.11 | [5] |

| U937 | 2.70 | [5] | |

| RS4;11 | 1.05 | [5] | |

| HEL92.1.7 | 1.36 | [5] | |

| PER485 | Not specified | [5] | |

| MCF-7 | 37.92 | [5] | |

| U87 | 29.52 | [5] | |

| HT29 | 15.67 | [5] | |

| H1299 | 7.95 | [5] | |

| Hematopoietic Malignancies (Average) | 2.89 ± 0.47 | [9] | |

| Non-Hematopoietic Tumors (Average) | 13.03 ± 2.94 | [9] | |

| ALL and AML cell lines (Average) | 0.9 - 3.4 | [10] | |

| FK866 | U251 | ~40 | [11] |

| KP4 (with Metformin) | 0.7 (from 2.5 mM) | [12] | |

| PANC-1 (with Metformin) | 0.68 (from 1.9 mM) | [12] | |

| 4T1 (with Metformin) | 2.7 (from 9.1 mM) | [12] | |

| MC38 (with Metformin) | 0.67 (from 2.36 mM) | [12] | |

| HCC1806 | < 1 | [13] | |

| MDA-MB-231 | < 1 | [13] | |

| KPT-9274 | Primary AML patient samples | Varies | [14] |

| MS0 Analogues | HepG2, A549, HCT116 | < 5000 | [8] |

Signaling Pathways and Experimental Workflows

Visual representations of the NAMPT signaling pathway and a typical in silico screening workflow are provided below to illustrate the logical relationships and experimental processes.

References

- 1. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. mdpi.com [mdpi.com]

- 12. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optical Redox Imaging of Treatment Responses to Nampt Inhibition and Combination Therapy in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Critical Role of NAMPT in Cancer Cell Survival and Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide phosphoribosyltransferase (NAMPT) has emerged as a pivotal enzyme in oncology, playing a central role in cellular bioenergetics and signaling pathways that are fundamental to cancer cell survival and proliferation. As the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, NAMPT is frequently overexpressed in a wide array of human malignancies, correlating with poor prognosis and resistance to therapy.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted role of NAMPT in cancer, detailing its enzymatic function, the signaling cascades it modulates, and its impact on critical cellular processes. This document summarizes key quantitative data, provides detailed experimental protocols for studying NAMPT, and visualizes complex biological interactions to support ongoing research and drug development efforts in this promising area of cancer metabolism.

Introduction: NAMPT at the Crossroads of Metabolism and Cancer

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid growth and proliferation. A key feature of this altered metabolism is an increased demand for NAD+, a critical coenzyme for a multitude of cellular processes, including energy metabolism, DNA repair, and signaling.[4][5] The salvage pathway, which recycles nicotinamide (NAM) back to NAD+, is of major importance to cancer cells, and NAMPT is the rate-limiting enzyme in this pathway.[4][6] Many types of cancer cells exhibit high expression of NAMPT, reflecting an increased dependence on this pathway due to high NAD+ utilization.[4][6]

NAMPT, also known as pre-B-cell colony-enhancing factor (PBEF) or visfatin, exists in both intracellular (iNAMPT) and extracellular (eNAMPT) forms.[5][7] iNAMPT is crucial for maintaining the intracellular NAD+ pool, while eNAMPT can act as a cytokine, activating various signaling pathways and contributing to the tumor microenvironment.[8][9][10] The dual functionality of NAMPT underscores its significance as a therapeutic target. Inhibition of NAMPT has been shown to deplete cellular NAD+ levels, leading to metabolic stress, cell cycle arrest, and apoptosis in cancer cells, making it an attractive target for novel anti-cancer therapies.[11][12]

The Enzymatic Core: NAMPT-Mediated NAD+ Biosynthesis

The primary role of NAMPT is to catalyze the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), the immediate precursor of NAD+.[8] This reaction is the first and rate-limiting step in the NAD+ salvage pathway.

Signaling Pathways Modulated by NAMPT

NAMPT's influence extends beyond metabolism, as it modulates several key signaling pathways that are critical for cancer cell survival, proliferation, and resistance to therapy.

SIRT1-p53 Axis

NAMPT-derived NAD+ is a crucial substrate for the activity of sirtuins (SIRTs), a class of NAD+-dependent deacetylases.[13] SIRT1, in particular, plays a significant role in cancer by deacetylating and inactivating the tumor suppressor protein p53.[8] By maintaining a high NAD+ pool, NAMPT promotes SIRT1 activity, leading to the suppression of p53-mediated apoptosis and cell cycle arrest, thereby promoting cancer cell survival.[8][9]

PI3K/Akt and MAPK/ERK Pathways

Extracellular NAMPT (eNAMPT) can function as a cytokine, activating pro-survival signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[14][15] Binding of eNAMPT to its receptor, which is suggested to be Toll-like receptor 4 (TLR4) in some contexts, can trigger these cascades, leading to enhanced cell proliferation and survival.[15][16][17]

mTOR Signaling

NAMPT inhibition has been shown to impact the mTOR signaling pathway, a central regulator of cell growth and proliferation. In several cancer types, including hepatocellular carcinoma and leukemia, NAMPT inhibition leads to the activation of AMPKα and subsequent repression of mTOR and its downstream targets.[6]

Quantitative Data on NAMPT's Role in Cancer

The following tables summarize quantitative data from various studies, highlighting the impact of NAMPT on cancer cell lines.

Table 1: IC50 Values of the NAMPT Inhibitor FK866 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SW480 | Colorectal Cancer | 14.3 | [18] |

| LoVo | Colorectal Cancer | 32.7 | [18] |

| A549 | Non-Small Cell Lung Cancer | 100 | [19] |

| NCI-H209 | Small Cell Lung Cancer | 0.38 - 7.2 (range for SCLC lines) | [19] |

| NCI-H69 | Small Cell Lung Cancer | 0.38 - 7.2 (range for SCLC lines) | [19] |

| NCI-H446 | Small Cell Lung Cancer | 0.38 - 7.2 (range for SCLC lines) | [19] |

| DMS79 | Small Cell Lung Cancer | 0.38 - 7.2 (range for SCLC lines) | [19] |

| H69AR | Small Cell Lung Cancer (Resistant) | 0.38 - 7.2 (range for SCLC lines) | [19] |

| HepG2 | Liver Carcinoma | ~1 | [20] |

| A2780 | Ovarian Cancer | Not specified, but sensitive | [12] |

| HCT-116 | Colorectal Cancer | Not specified, but sensitive | [12] |

Table 2: Effects of NAMPT Inhibition or Knockdown on Cancer Cell Viability and Apoptosis

| Cancer Cell Line | Treatment | Effect on Viability | Effect on Apoptosis | Reference |

| MDA-MB-231 | NAMPT knockdown | Significant decrease | Increased | [6] |

| SW480 | FK866 (dose-dependent) | Decreased | Increased | [18] |

| LoVo | FK866 (dose-dependent) | Decreased | Increased | [18] |

| HepG2.2.15 | NAMPT siRNA | Decreased | Increased | [21] |

| HepAD38 | NAMPT siRNA | Decreased | Increased | [21] |

| Chronic Lymphocytic Leukemia (CLL) cells | FK866 | Decreased | Increased | [22] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

NAMPT Enzymatic Activity Assay

This protocol is adapted for a 96-well plate format to measure the enzymatic activity of purified NAMPT.

Materials:

-

Purified recombinant NAMPT enzyme

-

Nicotinamide (NAM)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

ATP

-

Reaction Buffer (e.g., 50 mM HEPES pH 8.0, 12 mM MgCl₂, 2 mM DTT, 0.02% BSA)

-

Coupling enzymes (NMNAT, ADH) and detection reagents (e.g., resazurin, diaphorase) for colorimetric or fluorometric detection

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of NAM, PRPP, and ATP in the reaction buffer. Prepare a master mix of coupling enzymes and detection reagents.

-

Assay Setup: Add 25 µL of reaction buffer to each well. Add 5 µL of test compound or vehicle control.

-

Enzyme Addition: Add 10 µL of purified NAMPT enzyme to each well (except for "no enzyme" controls).

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Start the reaction by adding 10 µL of the substrate mix (NAM, PRPP, ATP) to all wells.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Detection: Add 50 µL of the coupling enzyme and detection reagent master mix to all wells and incubate at 37°C for 30 minutes, protected from light.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.[4][23]

Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells cultured in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat cells with the test compound (e.g., NAMPT inhibitor) at various concentrations for the desired duration (e.g., 72 hours).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.[24][25][26]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin-binding buffer

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells after treatment and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI solution to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.

-

Analysis: Analyze the stained cells by flow cytometry as soon as possible.[3][27][28][29]

Western Blotting

This technique is used to detect the expression levels of NAMPT and downstream signaling proteins.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-NAMPT, anti-p53, anti-SIRT1, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells and determine protein concentration.

-

SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[13][30][31][32]

Conclusion and Future Directions

NAMPT stands as a compelling target in oncology due to its central role in NAD+ metabolism and its intricate involvement in multiple signaling pathways that drive cancer cell survival and proliferation. The overexpression of NAMPT in a wide range of cancers and its association with poor clinical outcomes underscore its therapeutic potential. The development of specific NAMPT inhibitors has shown promising preclinical activity, although clinical translation has faced challenges.

Future research should focus on identifying predictive biomarkers to select patients who are most likely to respond to NAMPT-targeted therapies. Combination strategies, pairing NAMPT inhibitors with conventional chemotherapeutics or other targeted agents, may offer a promising avenue to enhance efficacy and overcome resistance. A deeper understanding of the functions of eNAMPT in the tumor microenvironment will also be crucial for developing more comprehensive anti-cancer strategies. The continued exploration of NAMPT biology will undoubtedly pave the way for novel and effective treatments for a variety of malignancies.

References

- 1. benchchem.com [benchchem.com]

- 2. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Updated Functional Roles of NAMPT in Carcinogenesis and Therapeutic Niches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. NAMPT Activity Assay Kit (Colorimetric) (ab221819) | Abcam [abcam.com]

- 12. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]

- 13. benchchem.com [benchchem.com]

- 14. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Extracellular nicotinamide phosphoribosyltransferase: role in disease pathophysiology and as a biomarker [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. ascopubs.org [ascopubs.org]

- 20. aacrjournals.org [aacrjournals.org]

- 21. researchgate.net [researchgate.net]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. clyte.tech [clyte.tech]

- 25. protocols.io [protocols.io]

- 26. broadpharm.com [broadpharm.com]

- 27. kumc.edu [kumc.edu]

- 28. bosterbio.com [bosterbio.com]

- 29. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 30. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 31. bio-rad.com [bio-rad.com]

- 32. bosterbio.com [bosterbio.com]

The Impact of Nampt-IN-1 on Cellular Energetics: A Technical Guide to Understanding its Effects on NAD+ and NADH Levels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide phosphoribosyltransferase (Nampt) is a critical enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. As the rate-limiting enzyme, Nampt plays a pivotal role in maintaining the cellular NAD+ pool, which is essential for a multitude of cellular processes, including energy metabolism, DNA repair, and signaling. In the context of oncology, the heightened metabolic activity of cancer cells often leads to an increased reliance on the Nampt-mediated salvage pathway for NAD+ production. This dependency makes Nampt an attractive target for therapeutic intervention. Nampt-IN-1 (also known as LSN3154567) is a potent and selective inhibitor of Nampt. This technical guide provides an in-depth analysis of the effects of this compound on cellular NAD+ and NADH levels, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and workflows.

Mechanism of Action of this compound

This compound functions by directly inhibiting the enzymatic activity of Nampt. This inhibition blocks the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a crucial step in the NAD+ salvage pathway. The subsequent depletion of the intracellular NAD+ pool disrupts a wide array of NAD+-dependent processes, leading to an energy crisis and ultimately inducing cell death, particularly in metabolically active cancer cells.

Quantitative Effects of this compound and Other Nampt Inhibitors on Cellular NAD+ and NADH Levels

The inhibition of Nampt by small molecules like this compound leads to a significant and measurable decrease in both cellular NAD+ and its reduced form, NADH. The following tables summarize the quantitative effects of this compound and other well-characterized Nampt inhibitors on cellular NAD+ and NADH levels in various cancer cell lines.

Table 1: Effect of this compound (LSN3154567) on Tumor NAD+ Levels

| Time Point (Hours) | Mean NAD+ Level (pmol/mg tissue) | Percent Inhibition of NAD+ Formation |

| 0 (Control) | ~125 | 0% |

| 24 | ~50 | ~60% |

| 48 | ~25 | ~80% |

| 96 | <25 | >80% |

| 120 | <25 | >80% |

| Data derived from studies on NCI-H1155 tumor xenografts treated with 10 mg/kg BID of LSN3154567.[1][2] |

Table 2: Effects of Other Potent Nampt Inhibitors on Cellular NAD+ and NADH Levels

| Inhibitor | Cell Line | Concentration | Time (hours) | % Reduction in NAD+ | % Reduction in NADH | Reference |

| FK866 | 293T | 10 nM | Not Specified | ~80% | ~75% | [3][4] |

| FK866 | A549 | Various | Various | Significant Decrease | Significant Decrease | [4] |

| GNE-617 | PC3 | Not Specified | 48 | >95% | Not Specified | [5] |

| GNE-617 | MiaPaCa-2 | Not Specified | 48 | >95% | Not Specified | [5] |

| KPT-9274 | Glioma Cells | 0.5 µM | Not Specified | Significant Decrease | Not Specified | [6] |

Signaling Pathways and Cellular Processes Affected by this compound

The depletion of NAD+ by this compound has far-reaching consequences on multiple signaling pathways and cellular processes that are critical for cancer cell survival and proliferation.

Nampt-Mediated NAD+ Salvage Pathway and Inhibition by this compound

The primary mechanism of this compound is the direct inhibition of the NAD+ salvage pathway. This pathway is responsible for recycling nicotinamide back into NAD+.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing NAD+ Metabolism: A Technical Guide to the Therapeutic Potential of NAMPT Inhibition

Introduction

Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in cellular metabolism, serving as the rate-limiting step in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential coenzyme for a vast array of cellular processes, including energy production, DNA repair, and signaling. Due to the heightened metabolic demands of cancer cells and their increased reliance on the NAD+ salvage pathway for survival, NAMPT has emerged as a compelling therapeutic target in oncology.[1][2] Furthermore, its involvement in inflammatory processes has opened avenues for investigation in autoimmune and metabolic disorders.[3][4] This guide provides an in-depth exploration of the mechanism of NAMPT inhibition, its therapeutic applications, quantitative data on key inhibitors, and detailed experimental protocols for researchers and drug development professionals.

Mechanism of Action: Depleting the Cellular Fuel

NAMPT inhibitors exert their therapeutic effect by blocking the enzymatic activity of NAMPT, thereby preventing the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[5][6] This leads to a progressive depletion of the intracellular NAD+ pool.[3] The consequences of NAD+ depletion are particularly detrimental to rapidly proliferating cells, such as cancer cells, which have a high NAD+ turnover rate.[7]

The key downstream effects of NAMPT inhibition include:

-

Metabolic Crisis: Reduced NAD+ levels cripple cellular energy production by impairing glycolysis, the TCA cycle, and oxidative phosphorylation, ultimately leading to ATP depletion and cell death.[1][8]

-

Impaired DNA Repair and Genomic Instability: NAD+ is a mandatory substrate for poly(ADP-ribose) polymerases (PARPs) and sirtuins, enzymes crucial for DNA repair and maintenance of genomic integrity. Inhibition of NAMPT indirectly inhibits these enzymes, sensitizing cancer cells to DNA-damaging agents.[1][2]

-

Induction of Apoptosis: The profound metabolic stress and cellular damage caused by NAD+ depletion trigger programmed cell death, or apoptosis.[3][8]

NAMPT exists in both intracellular (iNAMPT) and extracellular (eNAMPT) forms. While eNAMPT has cytokine-like activities and is involved in inflammation, current small molecule inhibitors primarily target the intracellular enzymatic function of iNAMPT.[4][5]

Therapeutic Applications

Oncology

The primary focus of NAMPT inhibitor development has been in oncology. The overexpression of NAMPT in a wide range of cancers—including colorectal, ovarian, prostate, breast, gastric, and various hematological malignancies—correlates with more aggressive disease and poorer patient outcomes.[1][7]

Key Therapeutic Strategies in Cancer:

-

Monotherapy: In tumors highly dependent on the NAD+ salvage pathway, NAMPT inhibitors can be effective as single agents.[9] This is particularly true for tumors lacking the enzyme nicotinic acid phosphoribosyltransferase (NAPRT1), which is part of an alternative NAD+ synthesis pathway, creating a synthetic lethal relationship with NAMPT inhibition.[1][5]

-

Combination Therapies: Combining NAMPT inhibitors with traditional chemotherapies or radiation can enhance their efficacy. By depleting NAD+, these inhibitors prevent the repair of DNA damage induced by cytotoxic agents.[1][3] There is also strong rationale for combining them with other targeted agents like PARP inhibitors.

-

Dual-Inhibitors: Novel agents that simultaneously inhibit NAMPT and other key oncogenic pathways, such as p21-activated kinase 4 (PAK4), are in development.[7][10] KPT-9274 is an example of such a dual inhibitor, aiming to amplify anti-tumor effects by targeting both metabolism and survival signals.[7][10]

Inflammatory and Metabolic Diseases

Beyond cancer, the role of NAMPT in inflammation and metabolism presents further therapeutic opportunities.[3] NAMPT is involved in the activation and function of various immune cells.[5] Preclinical studies suggest that NAMPT inhibitors could reduce inflammation in conditions like rheumatoid arthritis and liver ischemia-reperfusion injury.[3][11][12] Additionally, given the central role of NAD+ in energy metabolism, there is growing interest in exploring NAMPT inhibitors for metabolic disorders such as obesity and type 2 diabetes.[3]

Quantitative Data on NAMPT Inhibitors

Several NAMPT inhibitors have been developed and evaluated in preclinical and clinical settings. The following tables summarize key quantitative data for prominent examples.

Table 1: In Vitro Potency of Selected NAMPT Inhibitors

| Inhibitor | Cancer Type / Cell Line | IC50 (nM) | Reference(s) |

| OT-82 | Hematological Malignancies (Average) | 2.89 ± 0.47 | [7][13] |

| Non-Hematological Malignancies (Average) | 13.03 ± 2.94 | [7][13] | |

| RS4;11 (ALL) | 0.3 | [14] | |

| FK866 (APO866) | Various Cancer Cell Lines | Low nanomolar range | [15][16] |

| Nampt-IN-7 | HepG2 (Hepatocellular Carcinoma) | 24,280 (Cytotoxicity) | [6] |

| KPT-9274 | Various Cancer Cell Lines | Varies by cell line | [9][17] |

Note: IC50 values can vary significantly based on the cell line and assay conditions.

Table 2: Clinical Trial Overview of Selected NAMPT Inhibitors

| Inhibitor | Other Names | Phase | Target Indication(s) | Key Findings / Status | Reference(s) |

| FK866 | APO866 | Phase I/II | Advanced Solid Tumors, Cutaneous T-cell Lymphoma (CTCL) | Limited efficacy as a single agent; dose-limiting toxicities (thrombocytopenia). Trial in CTCL was stopped early.[10][13][18][19][20] | |

| GMX1777 / CHS 828 | GMX1778 (active form) | Phase I | Refractory Solid Tumors, Lymphoma | Development challenged by toxicities.[10][13] | |

| KPT-9274 | Phase I | Advanced Solid Malignancies, Relapsed/Refractory AML | Dual NAMPT/PAK4 inhibitor. Under investigation.[10] | ||

| OT-82 | Phase I | Relapsed/Refractory Lymphoma | Showed promising preclinical efficacy and a better toxicity profile compared to earlier inhibitors.[10][17][21][22] | ||

| ATG-019 | Phase I | Advanced Solid Tumors, Non-Hodgkin's Lymphoma (NHL) | Dual PAK4/NAMPT inhibitor. Under investigation.[10] |

Mandatory Visualizations

Caption: NAD+ Salvage Pathway and the site of NAMPT inhibition.

References

- 1. New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]

- 4. Frontiers | NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation [frontiersin.org]

- 5. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]

- 8. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 11. NAMPT inhibition reduces macrophage inflammation through the NAD+/PARP1 pathway to attenuate liver ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NAMPT INHIBITION AND INCREASED NAD-BIOAVAILABILITY ATENUATE LIVER DAMAGE IN CCl4-INDUCED MICE CHRONIC LIVER DISEASE | Annals of Hepatology [elsevier.es]

- 13. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]

- 14. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Inhibition of NAMPT by PAK4 Inhibitors | MDPI [mdpi.com]

- 18. Drug ‘not powerful enough’ to treat CTCL | MDedge [mdedge.com]

- 19. ascopubs.org [ascopubs.org]

- 20. Efficacy and Safety of APO866 in Patients With Refractory or Relapsed Cutaneous T-Cell Lymphoma: A Phase 2 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Facebook [cancer.gov]

- 22. Facebook [cancer.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Characterization of Nampt-IN-1 in HCT-116 Human Colorectal Carcinoma Cells

Audience: Researchers, scientists, and drug development professionals in the fields of oncology, metabolism, and drug discovery.

Introduction

Nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway, has emerged as a critical therapeutic target in oncology.[1][2][3][4] Cancer cells exhibit an elevated demand for NAD+ to support their high metabolic rate, DNA repair mechanisms, and proliferative signaling.[1][2] The NAMPT-mediated salvage pathway recycles nicotinamide back into NAD+, making it a crucial node for cancer cell survival.[1] Inhibition of NAMPT has been shown to deplete cellular NAD+ pools, leading to decreased energy metabolism, induction of apoptosis, and attenuation of tumor growth.[1] HCT-116, a human colorectal carcinoma cell line, is a well-established model for studying colorectal cancer and is known to be sensitive to NAMPT inhibition.[5] These application notes provide detailed protocols for the in vitro evaluation of "Nampt-IN-1," a novel NAMPT inhibitor, in HCT-116 cells. The described assays will enable researchers to characterize the compound's effect on cell viability, NAD+ levels, and key cellular signaling proteins.

Data Presentation

Table 1: Effect of this compound on HCT-116 Cell Viability (72h)

| This compound Concentration (nM) | Percent Viability (Mean ± SD) | IC50 (nM) |

| 0 (Vehicle Control) | 100 ± 4.2 | \multirow{6}{*}{8.5} |

| 1 | 85.3 ± 3.8 | |

| 5 | 58.1 ± 5.1 | |

| 10 | 45.7 ± 3.9 | |

| 50 | 21.9 ± 2.5 | |

| 100 | 9.6 ± 1.8 |

Table 2: Effect of this compound on Intracellular NAD+/NADH Ratio in HCT-116 Cells (24h)

| This compound Concentration (nM) | Total NAD+/NADH (pmol/µg protein; Mean ± SD) | NAD+/NADH Ratio (Mean ± SD) |

| 0 (Vehicle Control) | 125.4 ± 10.1 | 8.2 ± 0.7 |

| 1 | 98.2 ± 8.5 | 6.1 ± 0.5 |

| 5 | 65.7 ± 5.9 | 3.9 ± 0.4 |

| 10 | 41.3 ± 4.2 | 2.1 ± 0.3 |

| 50 | 18.9 ± 2.1 | 1.1 ± 0.2 |

| 100 | 9.1 ± 1.5 | 0.5 ± 0.1 |

Mandatory Visualizations

Caption: NAMPT Signaling Pathway and Inhibition.

Caption: Experimental Workflow for this compound Evaluation.

Experimental Protocols

HCT-116 Cell Culture

Materials:

-

HCT-116 cells (ATCC® CCL-247™)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 culture flasks

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture HCT-116 cells in T-75 flasks with McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.[5]

-

When cells reach 80-90% confluency, passage them.

-

Aspirate the old medium and wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Gently pipette the cell suspension to ensure a single-cell suspension and transfer to a 15 mL conical tube.

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Seed cells into new T-75 flasks at a split ratio of 1:4 to 1:6.

Cell Viability Assay (MTT Assay)

Materials:

-

HCT-116 cells

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

96-well clear flat-bottom plates

-